molecular formula C11H16O5 B8338528 1-Carboxy-3,5,7-trihydroxyadamantane

1-Carboxy-3,5,7-trihydroxyadamantane

Cat. No. B8338528
M. Wt: 228.24 g/mol
InChI Key: LMYTYLMNPLNZLY-UHFFFAOYSA-N
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Patent
US06391520B1

Procedure details

5 In an atmosphere of nitrogen, 15 mmol of aluminum lithium hydride was suspended in 15 ml of tetrahydrofuran (THF). Thereafter, 10 mmol of 1-carboxy-3,5,7-adamantanetriol was gradually added to the mixture while keeping the temperature of the mixture at 10° C. or lower by using ice bath. After the temperature of the mixture had been brought back to room temperature, the mixture was refluxed for 16 hours, giving 1-hydroxymethyl-3,5,7-adamantanetriol.
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Li+].[Al+3].[H-].[H-].[H-].[C:7]([C:10]12[CH2:20][C:14]3([OH:21])[CH2:15][C:16]([OH:19])([CH2:18][C:12]([OH:22])([CH2:13]3)[CH2:11]1)[CH2:17]2)(O)=[O:8]>O1CCCC1>[OH:8][CH2:7][C:10]12[CH2:11][C:12]3([OH:22])[CH2:13][C:14]([OH:21])([CH2:15][C:16]([OH:19])([CH2:18]3)[CH2:17]1)[CH2:20]2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
15 mmol
Type
reactant
Smiles
[H-].[Li+].[Al+3].[H-].[H-].[H-]
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C(=O)(O)C12CC3(CC(CC(C1)(C3)O)(C2)O)O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10° C.
CUSTOM
Type
CUSTOM
Details
had been brought back to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 16 hours
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
OCC12CC3(CC(CC(C1)(C3)O)(C2)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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